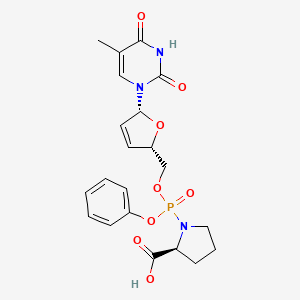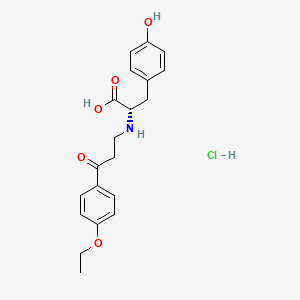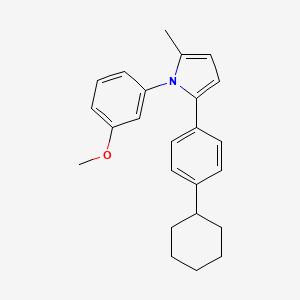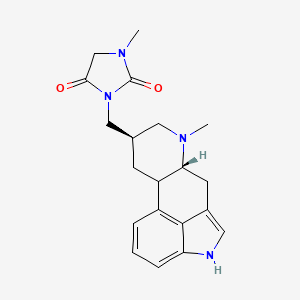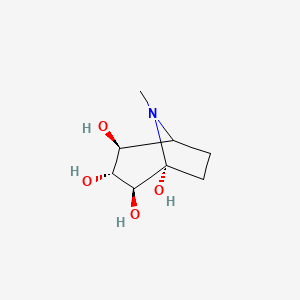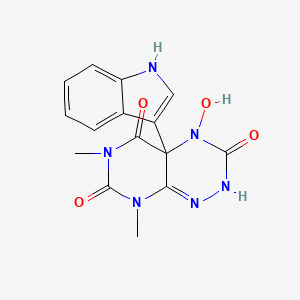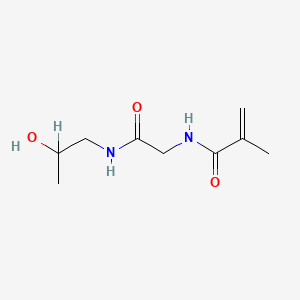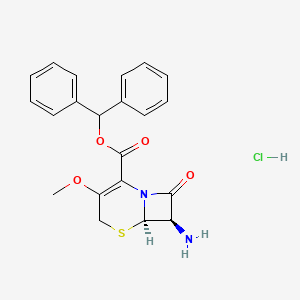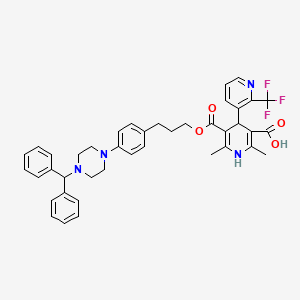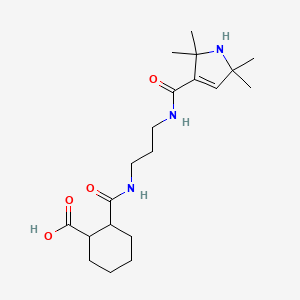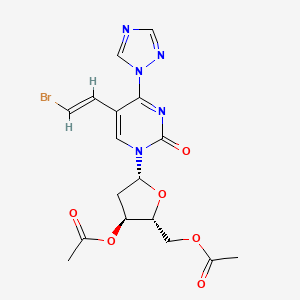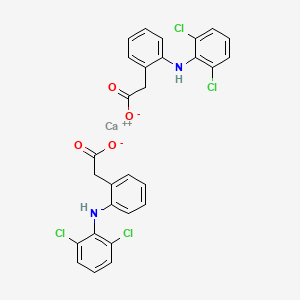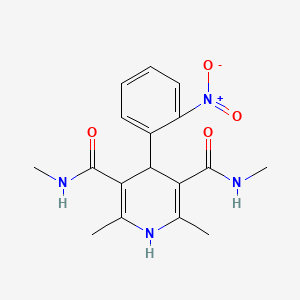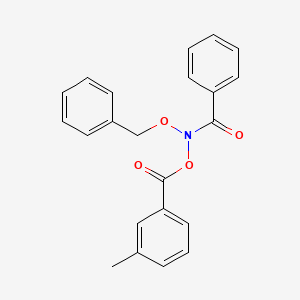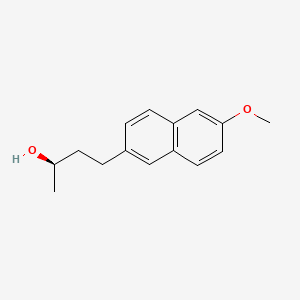
4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nabumetone alcohol, (-)-, is the alcohol form of nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Nabumetone itself is a prodrug that is rapidly metabolized in the liver to its active metabolite, 6-methoxy-2-naphthyl acetic acid (6-MNA), which inhibits the cyclooxygenase enzyme and preferentially blocks COX-2 activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nabumetone involves several synthetic routes. One common method starts with 6-methoxy-2-naphthaldehyde, which undergoes condensation with acetoacetic ester in the presence of a catalytic amount of sodium hydroxide to form an intermediate. This intermediate is then subjected to catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co as catalysts to yield nabumetone .
Industrial Production Methods
Industrial production of nabumetone typically follows similar synthetic routes but on a larger scale. The use of catalytic hydrogenation with Raney-Ni, Raney Cu, or Raney Co ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nabumetone alcohol undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active metabolite, 6-methoxy-2-naphthyl acetic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Various substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Typically involves liver enzymes for in vivo conversion.
Reduction: Catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major product formed from the oxidation of nabumetone alcohol is 6-methoxy-2-naphthyl acetic acid, which is the active metabolite responsible for its therapeutic effects .
Applications De Recherche Scientifique
Nabumetone alcohol has several scientific research applications:
Chemistry: Used as a model compound for studying the metabolism of prodrugs.
Biology: Investigated for its effects on cyclooxygenase enzymes and inflammation pathways.
Medicine: Used in the treatment of osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties.
Industry: Formulated into various pharmaceutical products for pain and inflammation management
Mécanisme D'action
Nabumetone alcohol is metabolized in the liver to 6-methoxy-2-naphthyl acetic acid, which inhibits both COX-1 and COX-2 enzymes. This inhibition reduces the conversion of arachidonic acid to prostaglandins and thromboxane, thereby decreasing inflammation and pain . The active metabolite exhibits some COX-2 selectivity, which contributes to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.
Diclofenac: An NSAID that also inhibits COX enzymes but with different selectivity.
Uniqueness
Nabumetone alcohol is unique due to its non-acidic nature and its metabolism to a COX-2 selective inhibitor. This reduces gastrointestinal side effects compared to other NSAIDs .
Propriétés
Numéro CAS |
184849-20-5 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(2R)-4-(6-methoxynaphthalen-2-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m1/s1 |
Clé InChI |
JNVOSYBERVWSGY-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES canonique |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


